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Compound of Interest

Compound Name: Alanine, 2-methyl-N-(1-oxooctyl)-

CAS No.: 176664-71-4

Cat. No.: B576022

Get Quote

A Crystallographic & Conformational Analysis Guide
Executive Summary
This technical guide outlines the structural determination and analysis of N-(1-oxooctyl)-2-

methylalanine (also known as N-octanoyl-Aib-OH). This molecule represents a critical

intersection between surfactant chemistry and peptide structural biology. The 2-methylalanine

(Aib) core acts as a strong helical inducer due to the Thorpe-Ingold effect, while the N-octanoyl

tail confers amphiphilic properties, making this compound a model for lipopeptide behavior and

membrane interactions.

This document details the experimental workflow from crystal growth of amphiphilic small

molecules to the refinement of the final structural model, emphasizing the causal link between

the gem-dimethyl steric hindrance and the resulting lattice architecture.

Molecular Architecture & Significance
The target molecule consists of a hydrophobic C8 fatty acid chain (octanoyl) amide-linked to a

polar, sterically hindered amino acid headgroup (Aib).
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Component Chemical Feature Structural Consequence

Headgroup -dimethyl (Aib)

Restricts torsion angles (

); induces

-helical or

-helical turns.[1]

Linker Amide Bond

Primary donor/acceptor for

intermolecular Hydrogen

Bonding.

Tail
Octanoyl (

)

Drives hydrophobic collapse;

induces bilayer or micellar

packing in the lattice.

Terminus Carboxylic Acid

Forms strong centrosymmetric

dimers (typically

motif).

Scientific Context: The Aib residue is non-proteinogenic but crucial in peptaibols (antibiotic

peptides). Its gem-dimethyl group sterically forbids the extended

-sheet conformation, forcing the backbone into a helical twist even in short derivatives.
Analyzing N-octanoyl-Aib provides insight into how lipidation affects this helical propensity.

Experimental Protocol: Crystallization & Data Collection
Objective: Obtain single crystals suitable for X-ray diffraction (XRD) with dimensions

mm.

2.1. Amphiphilic Crystallization Strategy
Because N-(1-oxooctyl)-2-methylalanine acts as a surfactant, standard vapor diffusion often

yields micelles or oils rather than crystals. A slow evaporation approach using a biphasic

solvent system is required to balance the solubility of the hydrophobic tail and the polar head.

Protocol:
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Dissolution: Dissolve 20 mg of pure compound in 1.5 mL of Methanol (MeOH).

Titration: Add water dropwise until persistent turbidity is observed, then add just enough

MeOH to clarify the solution (approx. 70:30 MeOH:Water ratio).

Vessel: Transfer to a silanized glass vial to prevent nucleation on the glass surface.

Evaporation: Cover with Parafilm, punch 3-5 micron-sized holes, and store at 4°C.

Causality: Lower temperature reduces the solubility limit slowly, promoting ordered lattice

formation over amorphous precipitation.

2.2. X-Ray Diffraction Parameters[2][3]
Source: Cu K

(

Å) is preferred over Mo K

for this organic light-atom structure to maximize scattering intensity.

Temperature: 100 K (Cryostream).

Reasoning: Freezing rotation of the octanoyl alkyl chain is critical. At Room Temperature

(RT), the terminal carbons often exhibit high thermal disorder, making the tail difficult to

model.

Resolution Target: 0.80 Å or better (atomic resolution).

Structural Analysis Workflow
The following diagram illustrates the logical flow from raw diffraction data to the final structural

model, highlighting specific decision nodes for handling Aib derivatives.
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Caption: Workflow for solving the crystal structure of amphiphilic amino acid derivatives.

Critical Structural Features to Analyze
When analyzing the solved structure of N-(1-oxooctyl)-2-methylalanine, focus on these three

specific areas:

4.1. The Thorpe-Ingold Effect (Conformation)
The gem-dimethyl group on the
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-carbon exerts steric pressure that restricts the backbone torsion angles (

).

Expected Observation: The torsion angles should fall within the helical region of the

Ramachandran plot (

).

Validation: Compare the C-N-C

bond angle. In Aib residues, this often expands to ~111° (vs. 110° standard) to
accommodate the methyl groups.

4.2. Supramolecular Packing (Bilayer Motif)
N-acyl amino acids typically crystallize in layers to satisfy both hydrophobic and hydrophilic

interactions.

Hydrophilic Zone: The carboxylic acid and amide groups will cluster, likely forming a

centrosymmetric dimer (

graph set) via O-H...O hydrogen bonds.

Hydrophobic Zone: The octanoyl chains will interdigitate.

Metric: Measure the d-spacing between layers. For an octanoyl derivative, the interlayer

distance is typically 20–25 Å, depending on the tilt angle of the alkyl chains relative to the

normal plane.

4.3. Hydrogen Bonding Topology
The amide proton (NH) is a critical donor. In the absence of a peptide acceptor (since it's a

single residue), the NH usually bonds to:

The carbonyl oxygen of the acid group of a neighboring molecule (Head-to-Tail).

The carbonyl oxygen of the amide group of a neighbor (forming a supramolecular helix).

Visualization of H-Bonding Logic:
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Caption: Predicted hydrogen bonding topology showing carboxylic acid dimerization and

amide-mediated chaining.

Quality Control & Validation Metrics
To ensure the trustworthiness of the structural model, the following metrics must be met before

deposition or publication:

Metric Acceptable Range Interpretation

R1 (work) < 5.0%

Indicates good agreement

between model and observed

data.

Goodness of Fit (GoF) 0.9 – 1.1
Deviations suggest incorrect

weighting or missed symmetry.

Displacement Parameters Ellipsoids

Thermal ellipsoids should be

spherical to slightly oblate.

"Cigar" shapes in the octanoyl

tail indicate modeled disorder.

Residual Density < ±0.5 e/Å³

High peaks near the carboxylic

acid may indicate alternative

proton positions.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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